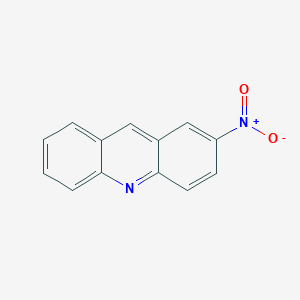

2-Nitroacridine

描述

Structure

3D Structure

属性

IUPAC Name |

2-nitroacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c16-15(17)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)14-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPQAGMSICPBKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60305402 | |

| Record name | 2-Nitroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29808-81-9 | |

| Record name | NSC170669 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactions of 2 Nitroacridine

Regioselective Synthesis Pathways to 2-Nitroacridine

The preparation of this compound can be achieved through several regioselective strategies, primarily involving either the direct functionalization of a pre-existing acridine (B1665455) core or the construction of the tricyclic system from appropriately substituted precursors.

Direct Nitration of Acridine Scaffolds

The most direct method for the synthesis of this compound is the electrophilic nitration of the parent acridine molecule. This reaction demonstrates notable regioselectivity, favoring substitution at the 2-position.

The nitration of acridine is typically carried out using a mixture of nitric acid and sulfuric acid. Under these acidic conditions, the acridine ring is protonated, which directs the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the 2-position. This reaction yields this compound as the major product, with smaller amounts of 4-nitroacridine (B1605210) and dinitroacridines also being formed. researchgate.net The reaction proceeds with high efficiency, and yields of this compound can be significant under optimized conditions. For instance, nitration of acridine in acidic conditions has been reported to produce this compound in up to 86% yield. thieme-connect.com

A modified procedure for the synthesis of 9-chloro-2-nitroacridine (B1618411) involves the treatment of 9-chloroacridine (B74977) with fuming nitric acid and sulfuric acid at a controlled temperature of 0–5°C. This method allows for the regioselective introduction of the nitro group at the 2-position. researchgate.net

| Reactant | Reagents | Product | Yield | Reference |

| Acridine | HNO₃, H₂SO₄ | This compound | 86% | thieme-connect.com |

| 9-Chloroacridine | Fuming HNO₃, H₂SO₄ | 9-Chloro-2-nitroacridine | - | researchgate.net |

Cyclization Reactions for this compound Formation

An alternative and versatile approach to the synthesis of the this compound scaffold involves the cyclization of precursors that already contain a nitro-substituted phenyl ring. This strategy allows for greater control over the final substitution pattern of the acridine core. Key methods include the Ullmann condensation followed by cyclization.

The process often begins with the Ullmann condensation , where an o-halobenzoic acid is coupled with a nitro-substituted aniline (B41778) in the presence of a copper catalyst. researchgate.netmostwiedzy.plscielo.br For example, the reaction of o-chlorobenzoic acid with m-nitroaniline yields N-(3'-nitrophenyl)anthranilic acid. mostwiedzy.pl This intermediate carries the nitro group in the required position for the eventual formation of a this compound derivative.

The subsequent step is the cyclization of the N-(nitrophenyl)anthranilic acid intermediate. This is typically achieved by heating in the presence of a dehydrating and cyclizing agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). mostwiedzy.pl Refluxing N-(3'-nitrophenyl)anthranilic acid in POCl₃, for instance, leads to the formation of 9-chloro-2-nitroacridine. mostwiedzy.pl The use of PPA can also effect cyclization to yield the corresponding acridone (B373769).

Recent advancements have focused on improving the efficiency of these cyclization reactions. For example, using phosphorus pentoxide (P₂O₅) in polyphosphoric acid has been shown to enhance yields and reduce reaction times compared to traditional POCl₃ methods.

| Precursor | Cyclizing Agent | Product | Conditions | Reference |

| N-(3'-nitrophenyl)anthranilic acid | POCl₃ | 9-Chloro-2-nitroacridine | Reflux | mostwiedzy.pl |

| N-(3-nitrophenyl)anthranilic acid | P₂O₅ in PPA | Nitroacridone derivative | 150–160°C |

Synthesis of Key Intermediates and Precursors to this compound Derivatives

The synthesis of functionalized this compound derivatives often relies on the preparation of specific intermediates. The Ullmann condensation is a cornerstone for creating a library of N-aryl anthranilic acids, which are the direct precursors to acridones and, subsequently, other acridine derivatives.

The general synthesis of N-aryl anthranilic acids involves the reaction of an o-halobenzoic acid with various substituted anilines. ijpsonline.com For the synthesis of precursors to 2-nitroacridines, an aniline bearing a nitro group at the meta-position, such as m-nitroaniline, is typically used. mostwiedzy.pl The reaction conditions for the Ullmann condensation, such as temperature and the specific form of the copper catalyst, can be optimized to improve yields.

For example, the synthesis of N-(3'-nitrophenyl)anthranilic acid can be achieved by reacting the potassium salt of o-chlorobenzoic acid with m-nitroaniline in the presence of copper at 125°C. mostwiedzy.pl Similarly, N-(2′-methyl-5′-nitrophenyl)anthranilic acid, a precursor for methylated this compound derivatives, is synthesized through the Ullmann reaction of o-chlorobenzoic acid with 3-nitro-6-methylaniline. researchgate.net These anthranilic acid intermediates are then cyclized to form the corresponding nitroacridone or chloro-nitroacridine scaffolds.

Chemical Reactivity and Transformations of this compound

The chemical behavior of this compound is characterized by the reactivity of both the nitro group and the acridine ring system. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the heterocyclic core.

Reduction Reactions of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, yielding 2-aminoacridine (B1594700). This transformation is a key step in the synthesis of many biologically active acridine derivatives. The reduction can be accomplished through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes. researchgate.netmdpi.comppm.edu.pllibretexts.org In this process, this compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum, or Raney nickel. scielo.br This method is generally clean and provides high yields of the corresponding amine.

Chemical reduction offers an alternative to catalytic hydrogenation. A variety of reducing agents can be employed to convert the nitro group to an amine. For instance, tin(II) chloride (SnCl₂) in the presence of hydrochloric acid is a classic reagent for this transformation. Other reducing systems, such as sodium dithionite, have also been utilized for the reduction of nitroacridine (B3051088) intermediates.

The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule to ensure selectivity. The resulting 2-aminoacridine is a versatile intermediate for further functionalization.

| Reactant | Reducing Agent/Method | Product | Reference |

| This compound | Catalytic Hydrogenation (e.g., H₂/Pd-C) | 2-Aminoacridine | scielo.br |

| Nitroacridine derivative | SnCl₂/HCl | Aminoacridine derivative | |

| Nitroacridine derivative | Sodium dithionite | Aminoacridine derivative |

Oxidation Reactions of the Acridine Ring System

The oxidation of the acridine ring system can lead to different products depending on the oxidizing agent and the reaction conditions. The presence of the electron-withdrawing nitro group at the 2-position deactivates the ring towards electrophilic attack, which can influence the outcome of oxidation reactions.

In general, the oxidation of the parent acridine can yield acridone or, under more vigorous conditions with cleavage of a benzene (B151609) ring, quinoline-2,3-dicarboxylic acid. researchgate.net For example, oxidation with potassium dichromate in acetic acid typically converts acridine to acridone. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to ring cleavage. researchgate.net

While specific studies on the direct oxidation of this compound are not extensively detailed in the provided context, it is known that the oxidation of substituted acridines can be influenced by the nature of the substituents. For instance, the oxidation of 8-chloro-5-nitroacridine-2,9-diol (B116833) can lead to the formation of corresponding quinones. scielo.br In another context, the degradation of carbamazepine (B1668303) via sulfate (B86663) radical oxidation was found to produce acridine as an intermediate, which could then be transformed into nitrated derivatives in the presence of nitrite. This suggests that the acridine ring, even when nitrated, can undergo further oxidative transformations. The electron-withdrawing nature of the nitro group would generally make the acridine ring more resistant to oxidation compared to the unsubstituted parent compound.

Nucleophilic and Electrophilic Substitution Patterns

The reactivity of the acridine core is significantly influenced by the presence and position of substituents. In the case of this compound, the nitro group (-NO₂), a strong electron-withdrawing group, deactivates the ring system towards electrophilic attack and influences the regioselectivity of both electrophilic and nucleophilic substitution reactions.

Electrophilic Substitution:

The acridine system is generally less reactive towards electrophiles than benzene due to the electron-withdrawing effect of the heterocyclic nitrogen atom. Electrophilic attack on the unsubstituted acridine molecule preferably occurs on the benzenoid rings, primarily at the 2- and 7-positions. pharmaguideline.com The introduction of a nitro group at the 2-position further deactivates the molecule.

Direct nitration of acridine under acidic conditions has been shown to yield primarily this compound (86%), indicating a preference for substitution at this position. thieme-connect.com Further electrophilic substitution on this compound is expected to be challenging due to the powerful deactivating nature of the nitro group. In related, more complex systems like pyrido[2,3,4-kl]acridines, nitration has been achieved using strong conditions such as a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). mdpi.com This suggests that severe conditions would be necessary for any subsequent electrophilic substitution on this compound. mdpi.com

The general mechanism for electrophilic aromatic substitution, such as nitration, involves the generation of a strong electrophile (e.g., the nitronium ion, NO₂⁺) which then attacks the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. unacademy.combyjus.com Deprotonation then restores aromaticity. byjus.com

Nucleophilic Substitution:

The acridine ring system, particularly when bearing electron-withdrawing groups, is susceptible to nucleophilic attack. The position most vulnerable to nucleophiles in the acridine nucleus is C-9, due to its lower electron density. pharmaguideline.com The presence of a nitro group, as in this compound, enhances this susceptibility. While the nitro group is at the C-2 position, its electron-withdrawing effect is transmitted through the conjugated system, further activating the C-9 position towards nucleophilic substitution.

Studies on related nitroacridine derivatives confirm this pattern. For instance, 1-nitro-9-phenoxyacridine (B8643241) readily undergoes nucleophilic substitution at the 9-position with peptides. mostwiedzy.pl Similarly, 9-chloroacridine derivatives can be converted to 9-anilinoacridines via nucleophilic substitution of the chlorine atom. sci-hub.box In N-alkylated 2-nitroacridones, the C-10 position also becomes a site for reaction, where iodide-catalyzed nucleophilic substitution with various secondary amines has been successfully carried out on the alkyl chain attached to the nitrogen. ijrpc.com

Common nucleophiles used in reactions with acridine systems include amines, phenoxides, and alkoxides. mostwiedzy.pl The reactions often proceed by replacing a good leaving group, such as a halide or a phenoxy group, at the C-9 position. mostwiedzy.pl

| Reaction Type | Substrate | Reagents | Position of Attack | Product Type | Reference |

|---|---|---|---|---|---|

| Electrophilic Substitution (Nitration) | Acridine | HNO₃ / H₂SO₄ | C-2 (major), C-4 | This compound | thieme-connect.com |

| Nucleophilic Substitution | 9-Chloroacridine | Anilines | C-9 | 9-Anilinoacridine derivatives | sci-hub.box |

| Nucleophilic Substitution | 1-Nitro-9-phenoxyacridine | Peptides | C-9 | 1-Nitro-9-(peptidyl)acridines | mostwiedzy.pl |

| Nucleophilic Substitution | N¹⁰-chloroalkyl-2-nitroacridone | Secondary amines (piperidine, morpholine, etc.), K₂CO₃, MeCN | N-10 side chain | N¹⁰-(aminoalkyl)-2-nitroacridone | ijrpc.com |

Photochemical Reactivity and Degradation Pathways

The photochemical behavior of acridine derivatives is of significant interest due to their use as dyes and pharmaceuticals. The absorption of UV or visible light can promote the molecule to an excited state, initiating a variety of chemical reactions, including degradation.

Photochemical Reactivity:

The photochemical reactivity of acridines is influenced by their substituents. A study on nitracrine (B1678954) and its analogues, which are nitro-substituted 9-aminoacridines, revealed that the presence of a nitro group considerably reduces the photoreactivity compared to the unsubstituted 9-aminoacridine (B1665356). researchgate.net The proposed mechanism for the photochemical processes involves the molecule being excited to a singlet state upon irradiation, followed by intersystem crossing to a reactive triplet state. researchgate.net This triplet state can then participate in electron transfer reactions. researchgate.net

In experiments involving acridine derivatives and carbon tetrachloride (CCl₄) under UV radiation (λ = 366 nm), the formation of chloride ions (Cl⁻) was observed, indicating a photochemical reaction. researchgate.net The quantum yield of this reaction was found to be lower for nitro-substituted acridines, confirming the deactivating effect of the nitro group on this specific photochemical pathway. researchgate.net Research on acridine-isoxazole hybrids, including a derivative of this compound, has also explored their photochemical transformations upon irradiation. nih.gov

Degradation Pathways:

The degradation of acridine compounds can proceed through several mechanisms when exposed to light, especially in the presence of other reactive species. researchgate.net

Direct Photolysis : This pathway involves the direct absorption of photons by the this compound molecule, leading to its excitation and subsequent decomposition. This process is generally slower and independent of catalysts. researchgate.net

Sensitized Photodegradation : In this mechanism, another molecule (a sensitizer) absorbs light and transfers energy to the this compound molecule or to oxygen, generating reactive oxygen species (ROS) like singlet oxygen (¹O₂) or hydroxyl radicals (•OH). These highly reactive species then attack and degrade the acridine ring.

Photocatalytic Degradation : This is a common and efficient degradation pathway for many organic pollutants, including acridine dyes. nih.gov It typically involves a semiconductor photocatalyst, such as titanium dioxide (TiO₂). nih.govrsc.org When TiO₂ is irradiated with light of sufficient energy, it generates electron-hole pairs. These charge carriers can migrate to the catalyst surface and react with water and oxygen to produce powerful oxidizing agents like •OH radicals, which then mineralize the organic compound into simpler molecules like CO₂, water, and inorganic acids. rsc.orgmdpi.com The rate of photocatalytic degradation is influenced by several factors, including the crystalline phase of the catalyst (anatase vs. rutile), pH of the solution, light intensity, and initial dye concentration. nih.govmdpi.comresearchgate.net

| Degradation Pathway | Description | Key Mediators/Conditions | Reference |

|---|---|---|---|

| Direct Photolysis | Degradation initiated by direct absorption of light by the dye molecule. | UV/Visible Light | researchgate.net |

| Sensitized Photodegradation | Degradation via energy transfer from an excited sensitizer (B1316253) molecule or through sensitizer-generated reactive oxygen species. | Sensitizer, Light, Oxygen | researchgate.net |

| Photocatalytic Degradation | Degradation mediated by a semiconductor catalyst activated by light. | Photocatalyst (e.g., TiO₂), UV/Visible Light, Water, Oxygen | nih.govrsc.org |

Molecular Mechanisms of Action of 2 Nitroacridine and Its Derivatives

DNA Interaction Mechanisms

The primary target for many acridine (B1665455) derivatives is the cellular DNA. The planar nature of the acridine ring system allows it to interact directly with the DNA double helix, leading to structural distortions and functional impairments.

DNA Intercalation Modalities and Specificity

The defining mechanism of action for many acridine compounds, including 2-nitroacridine derivatives, is DNA intercalation. ontosight.ai This process involves the insertion of the planar acridine ring system between the base pairs of the DNA double helix. ontosight.aivulcanchem.com This insertion causes a physical distortion of the DNA structure, including unwinding of the helix and an increase in the distance between adjacent base pairs, which can subsequently arrest processes like replication. ontosight.aivulcanchem.com

Induction of DNA Damage and Crosslink Formation

Beyond simple intercalation, certain nitroacridine (B3051088) derivatives can induce more severe forms of DNA damage, including covalent binding and the formation of crosslinks. This activity is highly dependent on the position of the nitro group. The 1-nitroacridine derivatives, such as nitracrine (B1678954), are particularly known for their ability to form covalent bonds with DNA, leading to the formation of DNA-protein crosslinks (DPCs). nih.govbibliotekanauki.pl

These DPCs are bulky lesions that can severely impede DNA metabolic processes. frontiersin.org Research has shown that the cytotoxic activity of these compounds is critically dependent on the presence of the 1-nitro group. bibliotekanauki.pl For example, nitracrine and its dimeric derivatives with a 1-nitro group were found to induce DPCs in a concentration-dependent manner, whereas their analogues lacking the nitro group were inactive in DPC formation. bibliotekanauki.pl It is believed that the 1-nitro group undergoes metabolic activation to a reactive intermediate that then covalently binds to chromatin components. bibliotekanauki.pltandfonline.com This crosslinking activity appears to be a more significant contributor to the biological effects of 1-nitroacridines than their ability to intercalate. nih.gov In contrast, these specific studies did not detect the formation of interstrand crosslinks. bibliotekanauki.pl

| Compound | Description | DPC Formation | Cytotoxicity (ED50) |

|---|---|---|---|

| Nitracrine | Monomeric 1-nitroacridine | Potent inducer | Active |

| Compound 1 | Bis-1-nitroacridine (flexible linker) | Inducer | Active |

| Compound 3 | Bis-1-nitroacridine (rigid linker) | Inducer | Active |

| Compound 2 | Des-nitro analogue of Compound 1 | Inactive | ~9x less active than Compound 1 |

| Compound 4 | Des-nitro analogue of Compound 3 | Inactive | ~9x less active than Compound 3 |

Effects on DNA Replication and Transcription

The physical blockage and structural damage caused by DNA intercalation and crosslinking by nitroacridine derivatives directly interfere with DNA replication and transcription. ontosight.ai The presence of an intercalated molecule can stall the progression of DNA and RNA polymerases along the DNA template, thereby inhibiting the synthesis of new DNA and RNA molecules. nih.gov

Enzyme Inhibition Profiles

In addition to directly targeting DNA, nitroacridine derivatives also exert their effects by inhibiting key enzymes involved in maintaining DNA topology and integrity.

Topoisomerase Enzyme Inhibition

Topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, that arise during replication, transcription, and chromosome segregation. mdpi.commdpi.com Many acridine derivatives are potent inhibitors of these enzymes, particularly type II topoisomerases. rsc.orgnih.gov

These compounds can act as "topoisomerase poisons," which stabilize the transient covalent complex formed between the topoisomerase enzyme and the DNA strand. mdpi.commdpi.com For Topoisomerase II, this stabilization of the "cleavage complex" prevents the re-ligation of the double-strand break that the enzyme creates, leading to an accumulation of toxic DNA double-strand breaks and ultimately cell death. vulcanchem.commdpi.com 9-Chloro-2-nitroacridine (B1618411), for example, has been identified as a Topoisomerase II inhibitor. vulcanchem.com The well-known acridine derivative amsacrine (B1665488) (m-AMSA) was one of the first synthetic drugs to exhibit clinical efficacy as a topoisomerase II inhibitor. rsc.org The ability to inhibit topoisomerase II is a common feature among various acridine derivatives, including those conjugated with other chemical moieties like thiosemicarbazones. mdpi.com

| Compound | Description | Topo IIα Inhibition at 100 µM |

|---|---|---|

| DL-01 | Acridine-thiosemicarbazone derivative | Inhibitory |

| DL-07 | Acridine-thiosemicarbazone derivative | 74% |

| DL-08 | Acridine-thiosemicarbazone derivative | 79% |

| CL-07 | Derivative with no substitution on acridine core | Non-inhibitory |

| mAMSA | Positive control | Inhibitory |

Telomerase Inhibition

Telomerase is a reverse transcriptase enzyme responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. cdkjournal.com In most normal somatic cells, telomerase activity is low or absent, leading to telomere shortening with each cell division. However, in the majority of cancer cells, telomerase is reactivated, enabling them to overcome this limit and achieve replicative immortality. This makes telomerase an attractive target for anticancer drug development. cdkjournal.comresearchgate.net

Certain acridine derivatives have been developed as potent telomerase inhibitors. rsc.orgresearchgate.net The mechanism of inhibition often involves the unique structure of telomeric DNA, which is rich in guanine (B1146940) residues. This G-rich sequence can fold into a four-stranded structure known as a G-quadruplex. Trisubstituted acridine derivatives, such as BRACO-19, have been specifically designed to bind to and stabilize these G-quadruplex structures. nih.gov The stabilization of the G-quadruplex at the 3' single-stranded overhang of the telomere effectively "caps" the telomere end, preventing telomerase from accessing its substrate. nih.gov This leads to a reduction in telomerase activity, progressive shortening of the telomeres in subsequent cell generations, and ultimately, cell senescence or apoptosis. nih.gov

Protein Kinase Modulation

Protein kinases are crucial enzymes that regulate a vast array of cellular processes, including signal transduction, metabolism, transcription, and cell cycle progression. The modulation of these enzymes is a significant mechanism for acridine derivatives. Acridine compounds can perturb cancer cell functions by affecting enzymes essential for DNA processes, such as cyclin-dependent kinases (CDKs). if-pan.krakow.pl

Derivatives of acridine have been shown to influence various protein kinase pathways. For instance, the spiro-acridine derivative AMTAC-19 was found to activate the c-Jun N-terminal Kinase 1 (JNK1) and Extracellular Signal-Regulated Kinase 1 (ERK1) pathways in HCT-116 colorectal carcinoma cells. researchgate.net In a parallel study on a different nitro-aromatic compound, 2'-nitroflavone (B1207882), it was observed that it activated p38 and JNK pathways while decreasing the phosphorylation of ERK1/2 in leukemia cells. nih.gov These findings suggest that nitro-substituted aromatic structures can exert their effects through the complex regulation of mitogen-activated protein kinase (MAPK) pathways.

Table 1: Modulation of Protein Kinases by Acridine Derivatives

| Derivative/Compound | Affected Kinase(s) | Observed Effect | Cell Line |

|---|---|---|---|

| Acridine Derivatives (General) | Cyclin-Dependent Kinases (CDKs) | Inhibition | Cancer Cells |

| AMTAC-19 (Spiro-Acridine) | ERK1, JNK1 | Activation | HCT-116 |

| 2'-Nitroflavone | p38, JNK | Activation | HL-60 |

| 2'-Nitroflavone | ERK1/2 | Decreased Phosphorylation | HL-60 |

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132), thereby terminating the signal transmission at cholinergic synapses. sigmaaldrich.comwikipedia.org Inhibition of AChE leads to an accumulation of acetylcholine, which enhances neurotransmission. nih.gov

Acridine derivatives are a well-established class of compounds known to exhibit acetylcholinesterase inhibitory activity. researchgate.net The planar tricyclic structure of the acridine ring allows it to interact with the active site of the AChE enzyme. One of the most famous acridine-based drugs is Tacrine, which was one of the first cholinesterase inhibitors used for the management of Alzheimer's disease. webmd.comresearchgate.net While Tacrine itself is not a nitroacridine, its mechanism highlights the inherent potential of the acridine scaffold to be developed into potent AChE inhibitors. nih.gov

Table 2: Examples of Acridine-Based Acetylcholinesterase Inhibitors

| Inhibitor | Type | Note |

|---|---|---|

| Tacrine | Reversible | An acridine derivative formerly used for Alzheimer's disease. webmd.com |

| Huperzine A | Reversible | While not a direct acridine, it is a potent AChE inhibitor often compared to tacrine. nih.gov |

Cellular Pathway Modulation

The cytotoxic effects of this compound are manifested through the profound disruption of fundamental cellular pathways, including those governing programmed cell death and cell division.

Apoptosis Induction Pathways

Apoptosis is a form of programmed cell death essential for tissue homeostasis. aging-us.com It is executed through two primary pathways: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway. wikipedia.org

Intrinsic Pathway : This pathway is triggered by intracellular stress such as DNA damage. teachmeanatomy.info This stress leads to the activation of pro-apoptotic proteins from the Bcl-2 family (e.g., Bax, Bak), which permeabilize the mitochondrial outer membrane. aging-us.com This results in the release of cytochrome c, which complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of executioner caspases like caspase-3. nih.gov

Extrinsic Pathway : This pathway is initiated by the binding of extracellular ligands (e.g., FasL, TNF-alpha) to death receptors on the cell surface. bio-rad-antibodies.com This binding recruits adaptor proteins like FADD, leading to the formation of the death-inducing signaling complex (DISC) and the subsequent activation of initiator caspase-8. wikipedia.org

Nitroacridine derivatives are potent inducers of apoptosis. mostwiedzy.pl Their primary mode of action often involves intercalating into DNA, which causes significant DNA damage. if-pan.krakow.pl This damage is a powerful trigger for the intrinsic apoptotic pathway. teachmeanatomy.info Studies on nitracrine, a 1-nitroacridine derivative, confirm its ability to covalently bind to DNA, an action linked to its cytotoxicity. nih.gov Furthermore, related compounds like 2'-nitroflavone have been shown to induce apoptosis through the activation of both caspase-9 (intrinsic) and caspase-8 (extrinsic), indicating that nitro-containing compounds can potentially trigger both cell death pathways. nih.gov

Table 3: Key Components of Apoptosis Pathways

| Pathway | Primary Trigger | Key Proteins | Initiator Caspase |

|---|---|---|---|

| Intrinsic | Intracellular Stress (e.g., DNA Damage) | Bcl-2 family (Bax, Bak), Cytochrome c, Apaf-1 | Caspase-9 |

| Extrinsic | Extracellular Ligand Binding | Death Receptors (FAS, TNFR), FADD | Caspase-8 |

Cell Cycle Perturbation and Arrest Mechanisms

The cell cycle is a tightly regulated process that governs cell replication. Checkpoints exist to halt the cycle if damage is detected, allowing time for repair or triggering apoptosis if the damage is irreparable. researchgate.net

DNA-damaging agents frequently induce cell cycle arrest. Research on the 1-nitroacridine derivative, Nitracrine, has provided specific insights into this process. In murine leukemia L1210 cells, Nitracrine was shown to disrupt cell cycle progression significantly. At lower concentrations, it caused a delay in the S phase (the DNA synthesis phase) and induced a transient arrest at the G2/M checkpoint, which is the final checkpoint before mitosis. nih.gov At higher concentrations, Nitracrine led to an irreversible arrest in the S phase, followed by rapid cell death. nih.gov This arrest is a classic cellular response to DNA damage, preventing the replication of a damaged genome. The suppression of the G2 arrest was found to dramatically increase the cytotoxicity of Nitracrine, highlighting the G2 checkpoint as a critical defensive mechanism for cells treated with this compound. nih.gov

Table 4: Effects of Nitracrine on the Cell Cycle in L1210 Cells

| Nitracrine Concentration | Effect on S Phase | Effect on G2/M Phase | Outcome |

|---|---|---|---|

| IC₉₉ | Delayed Progression | Transient Arrest | Cell death preferentially in S phase. nih.gov |

| 2 x IC₉₉ | Irreversible Arrest | - | Rapid cell death. nih.gov |

Generation of Reactive Nitrogen Species in Biological Contexts

Reactive Nitrogen Species (RNS) are a family of molecules derived from nitric oxide (NO) and superoxide (B77818). wikipedia.org They include species like peroxynitrite (ONOO⁻), dinitrogen trioxide (N₂O₃), and nitrogen dioxide (NO₂). mdpi.com In biological systems, RNS are typically generated when NO, produced by nitric oxide synthase (NOS) enzymes, reacts with superoxide radicals. wikipedia.orgresearchgate.net RNS play dual roles, acting as signaling molecules at low concentrations and as mediators of nitrosative stress at higher levels, contributing to cellular damage. wikipedia.orgnih.gov

The cytotoxic action of this compound and its derivatives is primarily attributed to their roles as DNA intercalators and topoisomerase inhibitors, leading to DNA damage, cell cycle arrest, and apoptosis. if-pan.krakow.plmostwiedzy.pl The nitro group (-NO₂) is a key functional group for the bio-reductive activation of some of these compounds, which can lead to the formation of covalent DNA adducts. nih.gov While the nitro group is central to its structure, the direct generation of RNS by this compound as a primary mechanism of action is not well-documented. The biological context of RNS typically involves enzymatic production of NO, a process distinct from the known mechanisms of nitroacridine cytotoxicity. mdpi.com

Table 5: Major Reactive Nitrogen Species and Their Formation

| RNS | Chemical Formula | Precursor(s) |

|---|---|---|

| Nitric Oxide | •NO | L-arginine, O₂ (via NOS) |

| Peroxynitrite | ONOO⁻ | •NO + O₂•⁻ (Superoxide) |

| Dinitrogen Trioxide | N₂O₃ | 2 •NO + O₂ |

| Nitrogen Dioxide | •NO₂ | Oxidation of •NO |

Structure Activity Relationship Sar Studies of 2 Nitroacridine Compounds

Positional Isomerism and Tautomeric Equilibria in Nitroacridines

The acridine (B1665455) scaffold can exist in different isomeric and tautomeric forms, which significantly influences its biological activity. Tautomerism is a phenomenon where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the transfer of a proton. allen.inbyjus.com This is particularly relevant for amino-substituted acridines, which can exist in an equilibrium between aminoacridine and iminoacridan forms. nih.gov

The position of the nitro group on the acridine ring plays a critical role in determining the dominant tautomeric form in solution. High-resolution proton magnetic resonance spectroscopy studies have elucidated the solution configurations of the four positional isomers of nitroacridine (B3051088) (1-, 2-, 3-, and 4-nitro). nih.gov

In non-polar solvents (CDCl₃): The free bases of 1-, 2-, and 3-nitro isomers predominantly exist in the aminoacridine configuration. The 4-nitro isomer, however, shows a slow exchange between the aminoacridine and iminoacridan configurations. nih.gov

In aqueous acidic conditions (pH 2): All four nitro isomers exist as cations in the aminoacridine configuration. nih.gov

In aqueous neutral/basic conditions (pH 7-8): When the free bases of the nitroacridine chromophores are formed, the 2- and 3-nitro isomers maintain the aminoacridine configuration. In contrast, the 1- and 4-nitro isomers convert to the iminoacridan configuration. nih.gov

These findings are essential for understanding the molecular behavior of nitroacridines under physiological conditions and how positional isomerism directly impacts the structural form that interacts with biological targets.

| Isomer | Tautomeric Form (Free Base, CDCl₃) | Tautomeric Form (Free Base, pH 7-8) |

| 1-Nitroacridine | Aminoacridine | Iminoacridan |

| 2-Nitroacridine | Aminoacridine | Aminoacridine |

| 3-Nitroacridine (B3047595) | Aminoacridine | Aminoacridine |

| 4-Nitroacridine (B1605210) | Aminoacridine <=> Iminoacridan (slow exchange) | Iminoacridan |

Influence of Substituents on Biological Potency and Selectivity

The addition of various chemical groups to the this compound core can dramatically alter its biological profile. Substituents can modify the compound's electronic properties, lipophilicity, steric profile, and hydrogen-bonding capacity, thereby affecting its potency and selectivity.

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the electronic properties of the acridine ring. vulcanchem.com Its position and presence are critical determinants of biological activity.

The structure-activity relationship of 3-nitroacridine derivatives has shown that substituents at the 9-position are crucial for DNA-binding and anti-proliferative effects. mdpi.com Similarly, for 1,3-dimethyl-6-nitroacridine derivatives, 9-amino groups were found to be important for their DNA-binding and anti-proliferative properties. mdpi.com In some cases, the presence of a strong electron-withdrawing nitro group can lead to decreased activity. For instance, derivatives with nitro groups on a pendant benzyl (B1604629) group showed reduced inhibitory activity against certain enzymes. rsc.org

The introduction of an electron-attracting group like a nitro substituent can be expected to increase a molecule's affinity for DNA. tandfonline.com However, studies on 9-aminoacridine (B1665356) derivatives have shown that this is not always straightforward. While the DNA binding constant (K) of 9-amino-2-nitroacridine (B1214674) was higher than that of the parent 9-aminoacridine, the effect of other substituents like bromine was even more pronounced. tandfonline.com

| Compound | DNA Binding Constant (K) (mol⁻¹ liter) |

| 9-Aminoacridine | 1.6 x 10⁵ |

| 9-Amino-2-nitroacridine | 2.4 x 10⁵ |

| 9-Amino-2-bromoacridine | 5.2 x 10⁵ |

Amino (-NH₂) and alkoxy (-OR) groups are frequently incorporated into acridine structures to modulate their biological activity.

Amino Substitutions: The amino group can affect a compound's solubility and its interaction with biological molecules. ontosight.ai In 1,3-dimethyl-6-nitroacridine derivatives, 9-amino groups were found to be critical for DNA-binding and anti-proliferative activities. mdpi.com The nature of the amino substituent can also be important; for example, substitution at position 2 of an acridine moiety with a butyl group resulted in a more active molecule compared to those with ethyl or methyl groups. rsc.org

Alkoxy Substitutions: Methoxy (B1213986) (-OCH₃) groups have been shown to contribute to favorable interactions with the active sites of enzymes. rsc.org In studies on nitracrine (B1678954) N-oxide derivatives, methoxy substitution was found to lower the one-electron reduction potential and increase metabolic stability, although it also led to lower cytotoxicity. acs.orgnih.gov Specifically, placing two methoxy groups in the nitro-bearing ring of nitracrine N-oxide resulted in a substantial lowering of the reduction potential. acs.orgnih.gov This metabolic stabilization may allow for more efficient diffusion in tumor tissue. acs.orgnih.gov In another study, 2-methoxy-10-((1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)acridin-9(10H)-one was identified as a potent compound against MCF7 breast cancer cells. nih.gov

A defining characteristic of acridine derivatives is their planar, tricyclic aromatic structure. ontosight.airesearchgate.net This planarity is a key requirement for their primary mechanism of anticancer action: DNA intercalation. researchgate.netresearchgate.net Intercalation involves the insertion of the planar molecule between the base pairs of the DNA double helix. nih.gov This interaction disrupts DNA replication and transcription, ultimately leading to cell death. ontosight.ai

The ability of acridine molecules to intercalate with DNA makes them strong candidates for anticancer drug therapy. researchgate.net The planar structure of the acridine chromophore is well-suited to fit between the base pairs of DNA. researchgate.net The affinity of this binding is further influenced by substituents on the acridine ring. For example, studies on acridone (B373769) derivatives showed that a planar dimethoxy tricyclic ring linked with a butyl pyrazole (B372694) side chain exhibited a very high percentage of binding (90.78%) with calf thymus DNA. ijpsr.com Conversely, molecules with non-planar geometry, such as certain 9-amino-1-nitroacridine derivatives, may show no measurable intercalative potential, highlighting the critical role of the planar structure. nih.gov

Impact of Amino and Alkoxy Substitutions on Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.commedcraveonline.com This approach is instrumental in drug discovery for predicting the activity of new, unsynthesized molecules, thus streamlining the design of more potent and selective therapeutic agents. jocpr.com

The QSAR process involves several key steps:

Data Set Preparation: A series of compounds with known biological activities (e.g., IC₅₀ values) is collected. These compounds are typically divided into a training set for model development and a test set for external validation. medcraveonline.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of the physicochemical properties or structural features of the molecules, are calculated. These can include descriptors for lipophilicity (LogP), electronic properties, size, shape, and topology. jocpr.comnih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates the molecular descriptors (independent variables) to the biological activity (dependent variable). medcraveonline.comnih.gov

Model Validation: The developed model's statistical quality, stability, and predictive power are rigorously assessed using various metrics (e.g., R², Q²) and validation techniques, such as cross-validation (leave-one-out) and external validation with the test set. medcraveonline.comnih.gov

For acridine derivatives, QSAR models can help identify which structural features are most important for activity. For example, a QSAR study might reveal that high polarizability and the presence of halogen atoms are positively correlated with antitubercular activity in a series of acridine-related compounds. nih.gov Such models can guide the synthesis of new this compound analogues by predicting which substituents would be most likely to enhance their desired biological effects.

Computational Chemistry Approaches to SAR

Computational chemistry provides powerful tools to investigate the structure-activity relationships of molecules like this compound at an atomic level. researchgate.net These methods complement experimental studies by providing insights into molecular interactions that are difficult to observe directly. The main approaches are structure-based drug design (SBDD) and ligand-based drug design (LBDD). oncodesign-services.commdpi.com

Molecular Docking: This SBDD technique predicts the preferred orientation and binding affinity of a ligand (e.g., a this compound derivative) when it binds to a specific receptor or enzyme. researchgate.netmdpi.com For instance, docking studies have been used to investigate how acridine derivatives interact with the active site of topoisomerase I, a key enzyme in DNA replication. jofamericanscience.org The results can help explain why certain substituents enhance binding and activity, guiding the design of more effective inhibitors. jofamericanscience.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a ligand and its target over time. mdpi.com By simulating the movements of atoms and molecules, MD can assess the stability of a ligand-DNA or ligand-protein complex under physiological conditions. For example, MD trajectories can show how a dimeric acridine derivative interacts with the nucleotides of a DNA G-quadruplex, revealing specific binding modes and interactions with the DNA grooves. nih.gov

Quantum Chemistry Methods: These methods, based on quantum mechanics, can be used to calculate the electronic properties of molecules, such as their charge distribution and orbital energies. mdpi.com This information is crucial for understanding the reactivity of this compound and its ability to participate in redox reactions or form specific non-covalent interactions with its biological target. mdpi.comrsc.org

These computational approaches allow for the virtual screening of large compound libraries and the detailed analysis of binding interactions, accelerating the hit-to-lead optimization process in drug discovery. researchgate.netoncodesign-services.com

Pharmacological and Biological Research Applications

Anticancer Efficacy Studies

Nitroacridine (B3051088) derivatives have been extensively investigated for their potential as anticancer agents. Their mechanism of action is often attributed to their ability to intercalate with DNA, thereby disrupting cellular processes and inducing cell death.

In Vitro Cytotoxicity against Various Cancer Cell Lines

A significant body of research has demonstrated the cytotoxic effects of nitroacridine derivatives against a wide array of human cancer cell lines in laboratory settings. These studies are crucial for the initial screening and identification of compounds with potential therapeutic value.

For instance, derivatives of 1-nitroacridine have shown considerable cytotoxic activity. One such derivative, 9-(2'-hydroxyethylamino)-4-methyl-1-nitroacridine (C-1748), exhibits high cytotoxic activity in vitro against cells derived from solid tumors. Hybrid compounds incorporating a 1-nitroacridine moiety with mycophenolic acid have also been synthesized and evaluated as inhibitors of various leukemia cell lines, including Jurkat, Molt-4, HL60, CCRF-CEM, and L1210. mostwiedzy.pl

The substitution pattern on the acridine (B1665455) ring plays a critical role in the cytotoxic potency. For example, a study on 8-chloro-5-nitroacridine-2,9-diol (B116833) demonstrated its ability to inhibit cell proliferation in human lung cancer cells (A549) and breast cancer cells (MCF-7), with IC50 values of approximately 10 µM and 15 µM, respectively. The introduction of an azido (B1232118) group, as seen in 9-azido-2-nitro-acridine, is another strategy explored to enhance anticancer properties. ontosight.ai

Table 1: In Vitro Cytotoxicity of Selected Nitroacridine Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 8-Chloro-5-nitroacridine-2,9-diol | Human lung cancer (A549) | IC50 ≈ 10 µM | |

| 8-Chloro-5-nitroacridine-2,9-diol | Human breast cancer (MCF-7) | IC50 ≈ 15 µM | |

| 9-(2'-hydroxyethylamino)-4-methyl-1-nitroacridine (C-1748) | Cells from solid tumors | High cytotoxic activity | |

| Mycophenolic acid-1-nitroacridine conjugates | Jurkat, Molt-4, HL60, CCRF-CEM, L1210 | Inhibitory activity | mostwiedzy.pl |

| 9-Amino-N-(2-(dimethylamino)ethyl)-5-nitroacridine 4-carboxamide | Cancer cells | Potential to interfere with DNA replication and transcription | ontosight.ai |

In Vivo Antitumor Activity in Preclinical Models

Following promising in vitro results, the antitumor efficacy of nitroacridine derivatives has been evaluated in various preclinical animal models. These studies provide a more comprehensive understanding of a compound's potential therapeutic effect in a whole-organism setting.

The derivative C-1748 has demonstrated very high antitumor activity against a number of human prostate cancer xenografts in nude mice, including LnCaP, JCA, PC3, and TSU models. It also showed significant efficacy against human colon cancer HCT-8 xenografts. In murine models of melanoma, administration of 8-chloro-5-nitroacridine-2,9-diol resulted in a significant reduction in tumor volume compared to control groups.

A spiro-acridine derivative, (E)-1'-((4-chlorobenzylidene)amino)-5'-oxo-1',5'-dihydro-10H-spiro[acridine-9,2'-pyrrole]-4'-carbonitrile (AMTAC-06), was evaluated in an Ehrlich ascitic carcinoma model in mice. iiarjournals.orgiiarjournals.org Treatment with this compound led to a significant decrease in tumor volume. iiarjournals.orgiiarjournals.org

Strategies for Overcoming Cancer Drug Resistance

A major challenge in cancer chemotherapy is the development of drug resistance. Researchers are actively exploring strategies to overcome this, including the synthesis of novel acridine derivatives that can circumvent resistance mechanisms.

One approach involves creating hybrid molecules. For example, the conjugation of mycophenolic acid with 1-nitroacridine derivatives was hypothesized to result in enhanced activity due to the dual mechanisms of action of the parent compounds. mostwiedzy.pl Another strategy focuses on developing derivatives that can overcome resistance mediated by efflux pumps like P-glycoprotein. researchgate.net

The development of new generations of nitroacridine derivatives aims to enhance their therapeutic index, for instance, by reducing toxicity while maintaining or increasing antitumor efficacy. The 4-substituted 1-nitroacridines, such as C-1748, were developed to have lower toxicity compared to the parent 1-nitroacridines. Furthermore, some derivatives are designed to target specific cellular components, such as topoisomerase II, which can be a mechanism to overcome resistance to other anticancer drugs. nih.gov

Antimicrobial Research

The antimicrobial properties of acridine derivatives have been recognized for over a century. The introduction of a nitro group can enhance this activity, and various nitroacridine compounds have been investigated for their potential to combat bacterial and fungal infections.

Antibacterial Spectrum and Potency

Nitroacridine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The antibacterial drug Nitroakridin 3582, a nitroacridine derivative, was found to be more effective against selected Gram-positive bacteria than Gram-negative bacilli. nih.gov At certain concentrations, it induced lysis in Bacillus licheniformis and Micrococcus lysodeikticus. nih.gov Against Escherichia coli, it exhibited bacteriostatic effects at lower concentrations and bactericidal effects at higher concentrations. nih.gov

The compound 8-chloro-5-nitroacridine-2,9-diol exhibited antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL. Acridine thiosemicarbazide (B42300) derivatives have also demonstrated antibacterial activity against strains like Escherichia coli, Pseudomonas aeruginosa, Salmonella enteritidis, and Staphylococcus aureus. mdpi.com

Table 2: Antibacterial Activity of Selected Nitroacridine Derivatives

| Compound/Derivative | Bacterial Strain(s) | Potency (MIC) | Reference(s) |

|---|---|---|---|

| 8-Chloro-5-nitroacridine-2,9-diol | Staphylococcus aureus | 4-16 µg/mL | |

| 8-Chloro-5-nitroacridine-2,9-diol | Streptococcus pneumoniae | 4-16 µg/mL | |

| Acridine thiosemicarbazide derivatives | Escherichia coli, Pseudomonas aeruginosa, Salmonella enteritidis, Staphylococcus aureus | 10–80 μM | mdpi.com |

| Nitroakridin 3582 | Gram-positive bacteria | More potent than against Gram-negative | nih.gov |

| Nitroakridin 3582 | Escherichia coli | Bacteriostatic at <10⁻⁴M, bactericidal at >10⁻⁴M | nih.gov |

Antifungal Activity

The antifungal potential of nitroacridine derivatives has also been a subject of research. The nitro group is believed to contribute to this activity through the generation of reactive nitrogen species, leading to oxidative stress in microbial cells.

8-chloro-5-nitroacridine-2,9-diol showed antifungal activity against Candida albicans with a MIC of 32 µg/mL. Acridine thiosemicarbazide derivatives have also exhibited moderate antifungal activity against Candida glabrata and Candida albicans. mdpi.com

In an effort to develop more effective antifungal agents, novel derivatives of 9-(2'-hydroxyethylamino)-1-nitroacridine (C-857) and C-1748 were synthesized. nih.gov One of these derivatives, IE6 (N'-{3-[(1-nitroacridin-9-yl)amino]propyl}lysinamide), exhibited antifungal activity against fluconazole-resistant C. albicans strains with MIC values in the range of 16-64 μg/mL. nih.gov This derivative and another, IE10, were found to target yeast topoisomerase II. nih.gov

Antiviral Properties

The acridine scaffold is a foundational structure in the development of various therapeutic agents, and its derivatives have been investigated for a wide range of biological activities, including antiviral effects. rsc.orgnih.gov The core mechanism of action for many acridine compounds involves their ability to intercalate into the DNA of pathogens, thereby disrupting replication and transcription processes. mostwiedzy.plnih.gov

While research into the specific antiviral properties of 2-Nitroacridine is not extensively documented in publicly available literature, the broader class of nitroacridine derivatives has shown potential as antiviral agents. researchgate.netontosight.ai Studies have explored their activity against both DNA and RNA viruses. nih.gov For instance, derivatives of the related 1-nitroacridine have been synthesized and evaluated for their biological activities. mostwiedzy.pl The antiviral action of acridone (B373769) derivatives, a closely related class, is thought to involve the inhibition of nucleic acid synthesis through mechanisms like enzymatic inhibition or direct intercalation with genetic material. nih.gov The broad-spectrum activity of some of these compounds against various viruses suggests they may target cellular factors involved in viral replication, which could reduce the likelihood of antiviral resistance. nih.govnih.gov

Research on other substituted acridines has noted activity against viruses such as Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV). researchgate.net However, without direct studies, the specific antiviral profile of this compound remains an area for further investigation.

Table 1: Antiviral Activity of Selected Acridine Derivatives

| Compound Class | Virus | Reported Activity/Mechanism |

|---|---|---|

| Acridone Derivatives | DNA & RNA Viruses (e.g., HSV, Dengue) | Inhibition of nucleic acid synthesis, potential for multiple targets. nih.gov |

| Propylthiouracil (B1679721) (PTU) Derivatives (related heterocyclic compounds) | HIV, HSV | General antiviral activity demonstrated. researchgate.net |

Other Biological Applications

Application as Fluorescent Probes for Biological Systems

Nitroaromatic compounds are of significant interest in the development of fluorescent probes, particularly for detecting hypoxic (low oxygen) conditions in biological systems. frontiersin.orgmdpi.com The underlying principle is that the nitro group typically quenches fluorescence in the parent molecule. However, under hypoxic conditions, cellular enzymes can reduce the nitro group to a fluorescent amine derivative. mdpi.com

A specific derivative, known as Nitroakridin 3582, has been identified and studied as a fluorescent marker for hypoxic cells. drugfuture.comnih.govnih.gov This compound becomes fluorescent only after it undergoes bioreduction within the low-oxygen environment of these cells. nih.gov Studies using flow cytometry and HPLC have confirmed that cells incubated with Nitroakridin 3582 exhibit significantly greater fluorescence under hypoxic conditions compared to those in normal oxygen (oxic) conditions. nih.gov The chemical name for Nitroakridin 3582 is 1-Diethylamino-3-[(2,3-dimethoxy-6-nitro-9-acridinyl)amino]-2-propanol. drugfuture.com

The utility of such probes is significant for research in cancer biology and ischemia, where hypoxia is a key feature. goryochemical.com These probes allow for the selective identification and imaging of hypoxic tissues. frontiersin.org

Table 2: Properties of Nitroakridin 3582 as a Hypoxic Cell Probe

| Property | Finding | Reference |

|---|---|---|

| Mechanism | The non-fluorescent nitro group is reduced to a fluorescent amine in hypoxic cells. | mdpi.comnih.gov |

| Detection Method | Flow cytometry, HPLC, Fluorescence Microscopy. | nih.gov |

| Cellular Response | Greater fluorescence in hypoxic vs. oxic cells across multiple cell lines. | nih.gov |

| Influencing Factors | The rate of nitroreduction is the primary factor determining fluorescence intensity. | nih.gov |

Immunosuppressive Activities

The immunosuppressive properties of nitroacridine derivatives have been primarily explored through their conjugation with other bioactive molecules, notably Mycophenolic acid (MPA). mostwiedzy.plnih.govtandfonline.com MPA is a clinically used immunosuppressant that functions as an uncompetitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a crucial enzyme for the de novo synthesis of purine (B94841) nucleotides in lymphocytes. mostwiedzy.pltandfonline.com By inhibiting this pathway, MPA effectively halts the proliferation of immune cells like T and B lymphocytes.

Researchers have synthesized hybrid compounds by linking MPA to 1-nitroacridine and 4-nitroacridone derivatives. mostwiedzy.plnih.govpg.edu.pl The goal of creating these conjugates is to potentially enhance the therapeutic profile, combining the cell-targeting or cytotoxic properties of the acridine moiety with the immunosuppressive action of MPA. mostwiedzy.pl

In studies evaluating these conjugates, the resulting compounds were tested for their ability to inhibit the proliferation of various leukemia cell lines and activated peripheral blood mononuclear cells (PBMC), which serves as an in vitro model for immunosuppression. mostwiedzy.pl Preliminary experiments suggest that these conjugates act as IMPDH inhibitors. nih.gov The results indicated that conjugates containing the 1-nitroacridine part were generally more active than those with the 4-nitroacridone part. mostwiedzy.pl

Table 3: Activity of Mycophenolic Acid (MPA) - Nitroacridine Conjugates

| Compound Type | Target Cells | Key Findings | Reference |

|---|---|---|---|

| MPA-1-nitroacridine conjugates | Leukemia cell lines (Jurkat, Molt-4, L1210), PBMC | Generally more potent than MPA alone or acridone conjugates. Activity varies with the length of the linker chain. | mostwiedzy.pl |

| MPA-4-nitroacridone conjugates | Leukemia cell lines, PBMC | Active, but generally less potent than the 1-nitroacridine counterparts. | mostwiedzy.pl |

Antioxidant Activity of Substituted Nitroacridines

The antioxidant potential of the acridine scaffold has been a subject of scientific inquiry, with various derivatives being synthesized and evaluated for their ability to scavenge free radicals. wisdomlib.orgnih.gov The antioxidant capacity is often assessed using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. wisdomlib.orgscirp.orgmdpi.com

Studies on substituted nitroacridines have revealed that their antioxidant activity is highly dependent on the nature and position of the substituents on the acridine ring. wisdomlib.org For example, a study of 9-(piperazin-1-yl) acridine derivatives found that the compound 2-methyl-4-nitro-9-[(4-benzyl)piperazin-1-yl]acridine (CP-05) showed the most significant antioxidant activity among the synthesized series, although it was less potent than the standard antioxidant α-Tocopherol. wisdomlib.org

The structure-activity relationship (SAR) is crucial in this context. nih.govresearchgate.netnih.gov The presence of electron-donating groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH3) groups, generally enhances antioxidant capacity. nih.gov Conversely, the position of these groups and the presence of other moieties can significantly modulate this activity. researchgate.net Research on 9-substituted acridine derivatives has shown that while some compounds effectively inhibit cholinesterases, others, particularly 9,10-dihydroacridine (B10567) derivatives, exhibit high radical-scavenging activity. nih.gov

Table 4: Antioxidant Activity of Selected Substituted Acridine Derivatives

| Compound | Assay Method | Result | Reference |

|---|---|---|---|

| 2-methyl-4-nitro-9-[(4-benzyl)piperazin-1-yl]acridine (CP-05) | DPPH | IC₅₀ of 155.03 nM; highest activity in its series. | wisdomlib.org |

| 9-aryl(heteroaryl)-N-methyl-9,10-dihydroacridines | ABTS⁺ Radical Decolorization | High radical-scavenging activity. | nih.gov |

Neurological Applications

The acridine molecular structure has served as a template for compounds targeting the central nervous system, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD). rsc.orgresearchgate.netamazon.com A prominent example is Tacrine, a 1,2,3,4-tetrahydroacridine (B1593851) derivative, which was one of the first drugs approved for the symptomatic treatment of AD based on its function as a cholinesterase inhibitor. rsc.org The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which can offer cognitive benefits. rsc.orglidsen.com

While the acridine class is relevant to neuroscience, specific research focusing on this compound for neurological applications is not widely reported. researchgate.netamazon.comontosight.aiamazon.co.uk However, the broader family of acridine derivatives continues to be explored for various neuroprotective strategies. lidsen.com Beyond cholinesterase inhibition, research has expanded to include:

Antioxidant Properties: Oxidative stress is a key pathological factor in many neurodegenerative disorders. lidsen.comnih.govmdpi.com Acridine derivatives with radical-scavenging capabilities are being investigated for their potential to protect neurons from oxidative damage. nih.gov

Inhibition of Aβ Aggregation: In Alzheimer's disease, the aggregation of amyloid-beta (Aβ) peptides into plaques is a major hallmark. mdpi.com Some acridine derivatives have been designed to interfere with this process. rsc.org

Prion Diseases: Acridine compounds like quinacrine (B1676205) have been investigated for their potential to treat prion diseases, such as Creutzfeldt-Jakob disease. researchgate.netamazon.com

These applications highlight the versatility of the acridine scaffold in designing molecules that can cross the blood-brain barrier and interact with various targets relevant to neurological disorders. researchgate.netamazon.com

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation and Tautomerism Studies

Spectroscopic methods are indispensable for probing the molecular structure and electronic properties of 2-Nitroacridine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible spectroscopy provide detailed information at the atomic and molecular levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. emerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the connectivity and spatial relationships of atoms.

For this compound, ¹H NMR and ¹³C NMR are fundamental for structural confirmation. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton (¹H) and carbon (¹³C) signals allow for the assignment of each atom in the acridine (B1665455) ring system and the nitro group. libretexts.org Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the connectivity between protons and carbons. emerypharma.com

A critical area of investigation for acridine derivatives is tautomerism, the phenomenon where a molecule exists as a mixture of two or more interconvertible isomers. acs.org In the case of nitro-substituted aminoacridines, NMR studies have been crucial in determining the predominant tautomeric form (aminoacridine versus iminoacridan) in solution. nih.gov For instance, studies on isomers of nitracrine (B1678954) have shown that the position of the nitro group influences the tautomeric equilibrium. nih.gov While the 2-nitro isomer, like the 3-nitro isomer, tends to maintain the aminoacridine configuration in its free base form, other isomers may exist in the iminoacridan form or as an equilibrium mixture of both. nih.gov The solvent and pH can also significantly influence this equilibrium. nih.govmdpi.com

Table 1: Representative ¹H NMR Data for Acridine Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Methyl 2-iodoacridine-9-carboxylate | CDCl₃ | 8.40 | s | 1H |

| 8.21 | d | 1H | ||

| 8.02 – 7.92 | m | 3H | ||

| 7.81 | t | 1H | ||

| 7.60 | t | 1H | ||

| 4.21 | s | 3H | ||

| This table presents example data for a related acridine derivative to illustrate the type of information obtained from ¹H NMR experiments. Specific data for this compound would require experimental determination. |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions. spectrabase.com This information is used to determine the molecular weight of a compound and can provide clues about its elemental composition. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight of approximately 224.21 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula (C₁₃H₈N₂O₂). Fragmentation patterns observed in the mass spectrum, often generated through techniques like tandem mass spectrometry (MS/MS), can further corroborate the proposed structure by showing the loss of specific fragments, such as the nitro group (NO₂). americanpharmaceuticalreview.com

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₃H₈N₂O₂ | nih.gov |

| Molecular Weight | 224.21 g/mol | nih.gov |

| Exact Mass | 224.058578 g/mol | spectrabase.com |

| Data sourced from PubChem and SpectraBase. spectrabase.comnih.gov |

UV-Visible Spectroscopy for Ligand-Macromolecule Interactions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for studying the interactions between small molecules like this compound and biological macromolecules such as DNA or proteins. mdpi.comunimi.it

When a small molecule binds to a macromolecule, changes in its electronic environment often lead to shifts in its UV-Vis absorption spectrum. unimi.it These changes can manifest as a shift in the wavelength of maximum absorbance (λmax) to a longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelength, or as a change in the molar absorptivity (hyperchromism or hypochromism). unimi.it By titrating a solution of the macromolecule with the ligand (this compound) and monitoring the spectral changes, one can determine the binding affinity (Ka) and stoichiometry of the interaction. osti.gov For acridine derivatives, which are known to intercalate into DNA, UV-Vis spectroscopy is a fundamental tool for characterizing these binding events. researchgate.net

Chromatographic Techniques for Purity and Degradation Analysis

Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing the purity of this compound and for identifying any degradation products that may have formed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used to determine the purity of a compound. torontech.com In an HPLC analysis of this compound, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. torontech.com

The purity of the this compound sample is determined by the area of its corresponding peak in the chromatogram relative to the total area of all peaks. torontech.com A high-purity sample will show a single, sharp peak with a specific retention time. The presence of other peaks indicates the presence of impurities. researchgate.net HPLC methods can be optimized by varying the column type (e.g., C18), mobile phase composition, and flow rate to achieve the best separation. A Diode-Array Detector (DAD) can be used to obtain the UV spectrum of each separated peak, which aids in peak identification and purity assessment. measurlabs.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. americanpharmaceuticalreview.com This hyphenated technique is particularly valuable for identifying unknown degradation products of this compound that may form under various stress conditions (e.g., exposure to acid, base, heat, or light). nih.gov

In an LC-MS analysis, the sample containing the parent compound and its degradation products is first separated by the HPLC system. informaticsjournals.co.in The eluent from the HPLC column is then introduced directly into the mass spectrometer, which provides the molecular weight and fragmentation data for each separated component. americanpharmaceuticalreview.com By comparing the mass spectra of the degradation products with that of the parent this compound, it is possible to deduce the chemical modifications that have occurred, such as hydrolysis, oxidation, or other reactions. lcms.czsepscience.com High-resolution LC-MS/MS can provide accurate mass measurements of both the parent and fragment ions, enabling confident structural elucidation of the degradation products. americanpharmaceuticalreview.com

Advanced Biophysical Methods for Interaction Characterization

The study of the interactions of this compound with biological macromolecules is crucial for understanding its mechanism of action. Advanced biophysical methods provide detailed insights into these interactions at a molecular level. This section focuses on the application of Electron Paramagnetic Resonance (EPR) Spectroscopy and Circular Dichroism (CD) Spectroscopy in characterizing the interactions of this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying species that possess unpaired electrons. wikipedia.org This method is particularly valuable for investigating radical species and metal complexes. wikipedia.org In the context of this compound, EPR spectroscopy can be utilized to study the formation of radical intermediates and to probe the local environment of the molecule when it interacts with biological targets.

The primary reduction of nitroaromatic compounds in aprotic solvents typically involves a one-electron transfer, leading to the formation of radical anions where the unpaired electron is predominantly located on the nitro group. researchgate.net EPR spectroscopy is a sensitive and specific method for identifying and studying such radicals formed during chemical or photochemical reactions. wikipedia.orgnih.gov For instance, studies on other nitroaromatic compounds have shown that EPR can be used to characterize the structure of transient radicals formed during photolytic reactions. rsc.org

While specific EPR studies exclusively focused on this compound are not extensively documented in the provided search results, the principles can be extrapolated from research on similar nitroaromatic compounds. For example, the electrochemical reduction of nitroacridine (B3051088) isomers has been shown to generate nitro radical anions that can be characterized by EPR. researchgate.net The resulting EPR spectra provide information about the distribution of the unpaired electron within the radical anion and can be influenced by the surrounding environment.

The application of EPR in studying nitroaromatic compounds often involves the generation of radical anions and the analysis of their hyperfine coupling constants. These constants, obtained from the simulation of EPR spectra, provide insights into the electronic structure of the radicals. researchgate.net

Table 1: Potential Applications of EPR Spectroscopy in Studying this compound

| Application | Description | Expected Outcome |

| Radical Anion Formation | In-situ generation of the this compound radical anion through electrochemical or photochemical reduction. | Detection and characterization of the this compound radical anion, providing information on its electronic structure and stability. |

| Interaction with Biomolecules | Study of the EPR spectrum of a spin-labeled this compound derivative upon binding to a biomolecule like DNA or a protein. | Changes in the EPR spectrum would indicate alterations in the local environment and mobility of the spin label, revealing details about the binding site. hi.is |

| Reductive Metabolism Studies | Investigation of the metabolic reduction of this compound by enzymes, such as peroxidases, which can generate radical intermediates. capes.gov.br | Identification of the radical species formed during enzymatic reactions, contributing to the understanding of its metabolic fate and potential for bioreductive activation. |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of right- and left-circularly polarized light by chiral molecules. warwick.ac.uk It is an invaluable tool for studying the structure of chiral macromolecules like proteins and nucleic acids and for investigating the binding of small molecules to these targets. warwick.ac.uk

The interaction of acridine derivatives with DNA is a well-studied area where CD spectroscopy has provided significant insights. When a small molecule like this compound binds to DNA, it can cause conformational changes in the DNA structure, which are reflected in the CD spectrum. nih.gov The binding mode, whether it be intercalation between base pairs or groove binding, can often be elucidated from these spectral changes. nih.gov

Studies on various acridine derivatives have demonstrated the utility of CD spectroscopy. For instance, research on 3-nitroacridine (B3047595) derivatives has shown that these compounds interact with DNA through both intercalation and groove binding, as indicated by changes in the CD spectra of the DNA upon binding. nih.gov Similarly, investigations into N10-alkylated 2-bromoacridones used CD measurements to help determine their DNA binding affinities. nih.gov

Upon interaction with DNA, an intercalating agent often induces changes in the characteristic B-form DNA CD spectrum. This spectrum typically has a positive band around 275 nm due to base stacking and a negative band around 245 nm related to the helicity of the DNA. plos.org Changes in the intensity and position of these bands can indicate the nature of the interaction. For example, a partial transition from the B-conformation to a C-form can be observed. plos.org

Table 2: Representative CD Spectral Changes Upon Ligand-DNA Interaction

| Interaction Type | Typical Change in Positive Band (ca. 275 nm) | Typical Change in Negative Band (ca. 245 nm) | Interpretation |

| Intercalation | Increased intensity | Increased intensity (less negative) | Insertion of the planar acridine ring between DNA base pairs, causing unwinding of the helix. nih.gov |

| Groove Binding | Minor changes or slight decrease in intensity | Minor changes | Binding to the major or minor groove of the DNA with less perturbation of the overall helical structure. nih.gov |

While direct CD spectroscopic data for this compound was not found in the provided search results, the extensive research on similar acridine compounds strongly suggests that CD spectroscopy would be a critical technique for characterizing its interaction with DNA and other chiral biomolecules. The expected outcomes would be the determination of the binding mode and the associated conformational changes induced in the target macromolecule.

Challenges, Limitations, and Future Research Directions

Strategies for Resolving Discrepancies in Reported Biological Activity Data

A significant challenge in the preclinical assessment of 2-nitroacridine and its derivatives is the occasional discrepancy in biological activity data across different studies. These inconsistencies can stem from a variety of methodological factors, making direct comparisons of results difficult and potentially slowing down the research and development process.

Key sources for these discrepancies often include:

Compound Purity: The presence of impurities, such as unreacted precursors from synthesis, can significantly alter the observed biological effects and lead to skewed bioassay results.